molecular formula C15H14N2O3 B13711579 Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13711579
M. Wt: 270.28 g/mol
InChI Key: IJXZOBNAWMXUJH-UHFFFAOYSA-N
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Description

Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as a cyano group, an ethyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 8-cyano-1-ethyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-3-17-9-12(15(19)20-4-2)14(18)11-7-5-6-10(8-16)13(11)17/h5-7,9H,3-4H2,1-2H3

InChI Key

IJXZOBNAWMXUJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC(=C21)C#N)C(=O)OCC

Origin of Product

United States

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